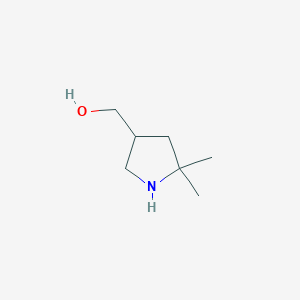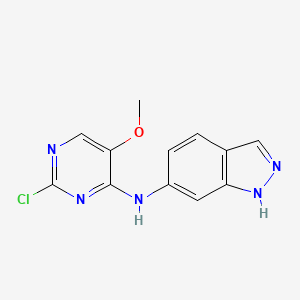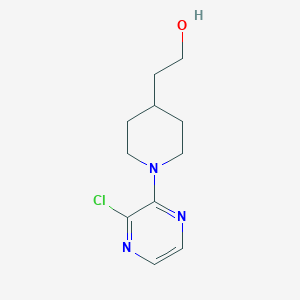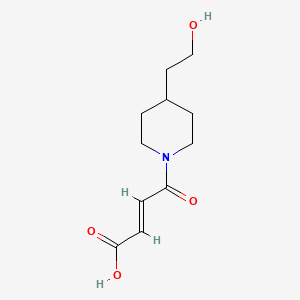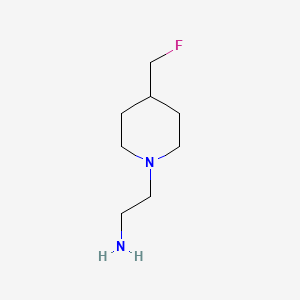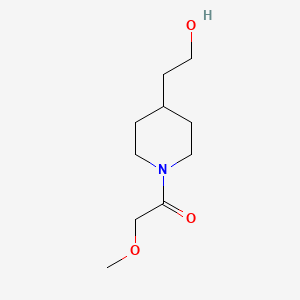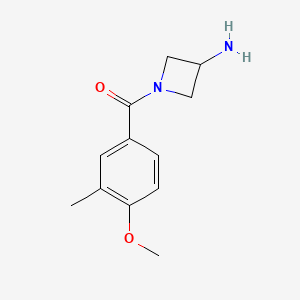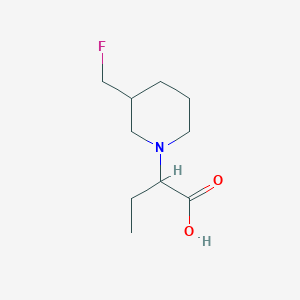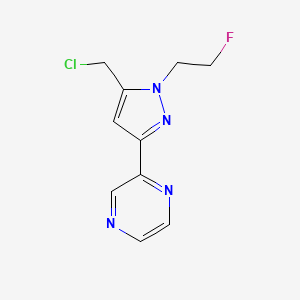
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a synthetic compound with intriguing chemical properties. This molecule contains a pyrazole ring and a pyrazine ring, which are both crucial for its chemical behavior and potential applications. The inclusion of functional groups like chloromethyl and fluoroethyl adds to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes. One approach involves the reaction of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole with pyrazine under controlled conditions. The synthesis typically requires catalysts and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods: On an industrial scale, the production of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine involves similar methods but scaled up with optimized reaction conditions to maximize yield and purity. This often includes continuous flow reactors to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Substitution Reactions:
Reduction and Oxidation: : The compound can be reduced or oxidized under specific conditions to yield different derivatives.
Coupling Reactions: : It can participate in coupling reactions, forming larger and more complex molecules.
Substitution: : Often involves reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Reduction: : Can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: : Requires oxidizing agents such as potassium permanganate.
From Substitution: : Derivatives with varying functional groups replacing the chloromethyl.
From Reduction: : Hydrogenated forms of the pyrazole and pyrazine rings.
From Oxidation: : Oxidized pyrazole or pyrazine derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Used in creating new chemical compounds and exploring reaction mechanisms, owing to its diverse reactivity.
Biology: Investigated for its potential as a ligand in biochemical assays or as a molecular probe.
Medicine: Evaluated for its therapeutic potential in drug discovery, particularly for targeting specific biochemical pathways.
Industry: Applications include the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets through its functional groups. The chloromethyl and fluoroethyl groups enable it to form covalent bonds or engage in hydrogen bonding and Van der Waals interactions, affecting biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds:
2-(5-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine: : Similar structure but different halogen.
2-(5-(Chloromethyl)-1-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine: : Both substituents are chlorine-based.
Uniqueness: The unique combination of chloromethyl and fluoroethyl groups in this compound offers distinctive reactivity and interaction potential compared to similar compounds. This uniqueness can be leveraged in specific chemical or biological applications, setting it apart in scientific research and industrial use.
So there you have it—a detailed breakdown of the fascinating compound 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine! How’d I do? Fascinating stuff, right?
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4/c11-6-8-5-9(15-16(8)4-1-12)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAHSQGTUQCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)
![{[4-(Cyclopropyloxy)-3-thienyl]methyl}amine](/img/structure/B1490083.png)
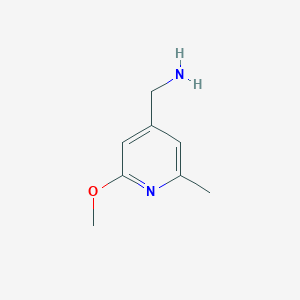
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)
